molecular formula C13H17NO2 B1624876 2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- CAS No. 204274-29-3

2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)-

Cat. No.: B1624876
CAS No.: 204274-29-3
M. Wt: 219.28 g/mol
InChI Key: FMYIXIBSKQXTLX-JQWIXIFHSA-N
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Description

2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- is a chiral compound with significant importance in organic chemistry It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- typically involves the use of chiral starting materials. One common method involves the α-alkylation of N-borane complexes derived from chiral 1-arylethylamine. For instance, the diastereomerically pure borane N-((S)-1-phenylethyl)azetidine-2-carbonitrile complex can be treated with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of benzyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.

    Biology: It is used in the study of enzyme mechanisms and protein synthesis.

    Medicine: This compound is explored for its potential in drug development, particularly in designing inhibitors and other therapeutic agents.

    Industry: It finds applications in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on enzymes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)- is unique due to its specific chiral configuration and the presence of the phenylethyl group, which imparts distinct chemical and biological properties compared to other azetidine derivatives.

Properties

IUPAC Name

methyl (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(11-6-4-3-5-7-11)14-9-8-12(14)13(15)16-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYIXIBSKQXTLX-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@H]2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451311
Record name methyl (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204274-29-3
Record name methyl (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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